
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound with the molecular formula C22H29NO and a molecular weight of 323.47 . This compound is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a pyrrolidinoethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves multiple steps, typically starting with the preparation of naphthaleneacetaldehyde. The synthetic route often includes the following steps:
Formation of Naphthaleneacetaldehyde: This can be achieved through the oxidation of naphthalene with suitable oxidizing agents.
Introduction of Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Addition of Pyrrolidinoethyl Group: The final step involves the addition of the pyrrolidinoethyl group through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound has a similar naphthalene ring structure but differs in the functional groups attached to it.
1-Naphthaleneacetaldehyde, alpha,alpha-bis(2-pyrrolidinoethyl)-: This compound has two pyrrolidinoethyl groups instead of one, leading to different chemical properties and reactivity.
The uniqueness of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
30120-85-5 |
|---|---|
Molekularformel |
C22H29NO |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C22H29NO/c1-18(2)16-22(17-24,12-15-23-13-5-6-14-23)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-11,17-18H,5-6,12-16H2,1-2H3 |
InChI-Schlüssel |
PJJULRDQKDDAAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





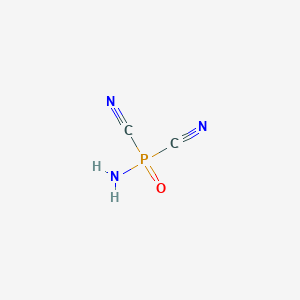

![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
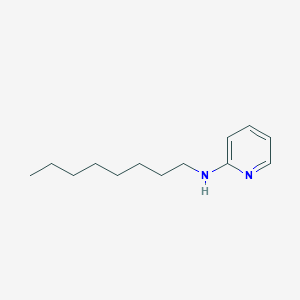

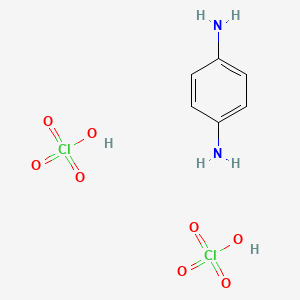


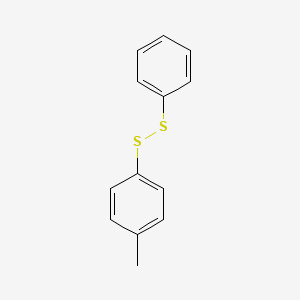
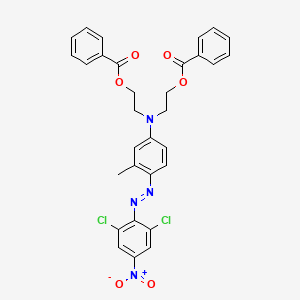
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
